(R)-8-Hydroxywarfarin

Description

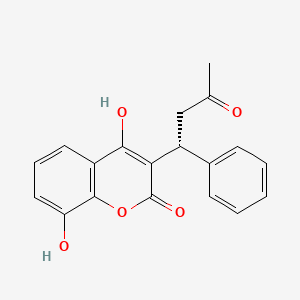

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOXPNWDGYJNB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-77-2 | |

| Record name | 8-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17XQ0EE0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation Pathways of R 8 Hydroxywarfarin

Cytochrome P450 (CYP) Isoform Contributions to (R)-8-Hydroxylation

Role of CYP1A2 in (R)-8-Hydroxywarfarin Formation

CYP1A2 is a notable contributor to the metabolism of (R)-warfarin, including the formation of this compound. sci-hub.senih.gov Its role is characterized by specific kinetic parameters and a distinct selectivity for the substrate.

Kinetic analyses have identified CYP1A2 as a low-affinity enzyme in the context of this compound formation. nih.gov Studies have reported a Michaelis-Menten constant (K_m) for this reaction to be approximately 1.5 mM. nih.govpharmgkb.org Further research with cDNA-expressed human P4501A2 determined a K_m value of 1.4 mM for (R)-warfarin 8-hydroxylation, reinforcing its characterization as a low-affinity enzyme for this specific metabolic pathway. nih.gov

CYP1A2 demonstrates both regioselectivity and stereoselectivity in its metabolism of warfarin (B611796). It preferentially metabolizes the (R)-enantiomer of warfarin. researchgate.netontosight.ai While it can produce both 6-hydroxywarfarin (B562544) and 8-hydroxywarfarin (B562547) from (R)-warfarin, it exhibits a strong regioselectivity for 6-hydroxylation over 8-hydroxylation. nih.gov The ratio of 6-hydroxylation to 8-hydroxylation by CYP1A2 is approximately 5.0. nih.gov This indicates that while CYP1A2 does contribute to the formation of this compound, it is more efficient at hydroxylating the 6-position of the (R)-warfarin molecule. nih.gov

Kinetic Characterization (e.g., Low-Affinity Enzyme)

Role of CYP2C19 in this compound Formation

CYP2C19 plays a crucial and distinct role in the formation of this compound, acting as a high-affinity enzyme for this metabolic pathway. nih.govnih.govpharmgkb.org Its contribution is significant and has been well-characterized through kinetic and inhibition studies. nih.govresearchgate.netbiblioboard.com In fact, this compound is considered a potential biomarker for CYP2C19 activity. nih.govresearchgate.netingentaconnect.com

In contrast to CYP1A2, CYP2C19 is characterized as a high-affinity enzyme for the 8-hydroxylation of (R)-warfarin. nih.govpharmgkb.org Kinetic studies have determined the K_m value for this reaction to be approximately 330 µM. nih.govpharmgkb.org Further investigations using human liver microsomes pre-treated to inactivate CYP1A2 showed K_m values for this compound formation ranging from 289 to 395 µM, which are attributed to CYP2C19 activity. nih.govingentaconnect.com

The role of CYP2C19 in this compound formation has been further elucidated through competitive inhibition studies with (S)-mephenytoin, a well-known substrate of CYP2C19. nih.govpharmgkb.org In these studies, reciprocal competitive inhibition was observed between (R)-warfarin and (S)-mephenytoin. nih.govpharmgkb.org The apparent K_m values for (S)-mephenytoin 4'-hydroxylation (52-67 µM) were found to be similar to the determined inhibition constant (K_i) values (58-62 µM) for the inhibition of this compound formation by (S)-mephenytoin. nih.govpharmgkb.org Conversely, the apparent K_m for (R)-warfarin 8-hydroxylation in microsomes where CYP1A2 was inhibited (289-395 µM) was comparable to the K_i values (280-360 µM) for the inhibition of (S)-4'-hydroxymephenytoin formation by (R)-warfarin. nih.govpharmgkb.org

Table 1: Kinetic Parameters for this compound Formation

| Enzyme | Characterization | K_m (µM) |

|---|---|---|

| CYP1A2 | Low-Affinity | ~1500 nih.govpharmgkb.org |

| CYP2C19 | High-Affinity | ~330 nih.govpharmgkb.org |

Table 2: Competitive Inhibition Data for CYP2C19

| Inhibitor | Substrate | Parameter | Value (µM) |

|---|---|---|---|

| (S)-Mephenytoin | (R)-Warfarin (8-hydroxylation) | K_i | 58-62 nih.govpharmgkb.org |

| (R)-Warfarin | (S)-Mephenytoin (4'-hydroxylation) | K_i | 280-360 nih.govpharmgkb.org |

This compound as a Potential Biomarker for CYP2C19 Activity

The formation of this compound is strongly correlated with CYP2C19 activity. nih.govresearchgate.net While other enzymes like CYP1A2 are also involved in the metabolism of (R)-warfarin, their activity primarily correlates with the formation of (R)-6- and (R)-7-hydroxywarfarin. nih.govresearchgate.net This makes the 8-hydroxylation pathway seem unique to CYP2C19, positioning this compound as a potential biomarker for assessing CYP2C19 enzymatic function. nih.govresearchgate.net Monitoring the levels of this compound could, therefore, provide an indication of an individual's CYP2C19 metabolic capacity. tandfonline.com

Comparative Analysis of CYP Isoform Efficiencies in (R)-8-Hydroxylation

Multiple CYP isoforms contribute to the metabolism of (R)-warfarin. CYP1A2 and CYP2C19 are both known to produce this compound. drugbank.comnih.gov However, kinetic studies have helped to distinguish their relative contributions. Research has identified two forms of human liver cytochrome P450 responsible for this compound formation: a low-affinity enzyme identified as CYP1A2 and a high-affinity enzyme identified as CYP2C19. nih.gov While CYP1A2 can generate this compound, its primary role is in the formation of other metabolites. nih.gov In contrast, the strong correlation between this compound formation and CYP2C19 activity, particularly in experiments where CYP1A2 is inhibited, highlights CYP2C19's significant role in this specific metabolic pathway. nih.govnih.gov

In Vitro Studies on this compound Formation

To elucidate the mechanisms of this compound formation, researchers rely on various in vitro systems that allow for the controlled study of metabolic pathways.

Use of Human Liver Microsomes for Metabolic Pathway Characterization

Human liver microsomes (HLMs) are a critical tool for studying drug metabolism as they contain a mixture of CYP enzymes present in the liver. nih.govcapes.gov.br Studies using HLMs have been instrumental in characterizing the formation of this compound. nih.govnih.govingentaconnect.com In HLM preparations, the formation of (R)-6-, (R)-7-, and this compound shows a strong correlation with S-mephenytoin hydroxylase activity, a known marker for CYP2C19. nih.govresearchgate.net To isolate the activity of CYP2C19, experiments have been conducted using HLMs pre-treated with inhibitors of other enzymes, such as furafylline (B147604) to inactivate CYP1A2. nih.govnih.gov These studies have confirmed the role of CYP2C19 in (R)-8-hydroxylation and have allowed for the determination of kinetic parameters in a more complex, physiologically relevant system. nih.govnih.gov

Recombinant Enzyme Systems for Specific Isoform Investigations

To investigate the precise role of individual CYP isoforms without the confounding presence of other enzymes, scientists use recombinant enzyme systems. nih.gov These systems involve expressing a single human CYP enzyme, such as CYP2C19, in a host cell line. nih.gov Studies with recombinant CYP2C19 have definitively shown its capacity to metabolize (R)-warfarin into 6-, 7-, and 8-hydroxywarfarin. nih.govresearchgate.net This approach allows for a detailed characterization of the enzyme's regioselectivity and kinetics for a specific reaction, providing clear evidence that CYP2C19 is directly responsible for the 8-hydroxylation of (R)-warfarin. nih.govresearchgate.net

Kinetic Parameters and Reaction Mechanisms

Kinetic studies are essential for understanding the efficiency and mechanism of enzymatic reactions. The formation of this compound from (R)-warfarin by CYP2C19 follows Michaelis-Menten kinetics. nih.govingentaconnect.com

Table 1: Kinetic Parameters for (R)-Warfarin Metabolism by Recombinant CYP2C19

| Metabolite | Vmax (nmol/min/nmol P450) | Km (µM) | Vmax/Km (mL/min/nmol P450) |

|---|---|---|---|

| (R)-6-hydroxywarfarin | Value not explicitly stated | Comparable to R-7 and R-8 | Equal to R-8 |

| (R)-7-hydroxywarfarin | Highest | Comparable to R-6 and R-8 | Highest |

| This compound | Slowest | Comparable to R-6 and R-7 | Equal to R-6 |

Data derived from qualitative descriptions in the source material. researchgate.net

In studies using recombinant CYP2C19, the maximal rate of turnover (Vmax) for the formation of this compound was found to be the slowest compared to the formation of (R)-6- and (R)-7-hydroxywarfarin. researchgate.net The Michaelis-Menten constant (Km) values, however, were comparable for all three metabolites. researchgate.net This results in a metabolic efficiency (Vmax/Km) for this compound formation that is similar to that of (R)-6-hydroxywarfarin but lower than that of (R)-7-hydroxywarfarin. researchgate.net

In earlier studies using human liver microsomes pre-treated to inactivate CYP1A2, the apparent Km for (R)-warfarin 8-hydroxylation by CYP2C19 was reported to be in the range of 289-395 µM. nih.govnih.gov The mechanism of hydroxylation by cytochrome P450 enzymes is proposed to involve an addition-rearrangement pathway. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (R)-Warfarin |

| (S)-Warfarin |

| (R)-6-Hydroxywarfarin |

| (R)-7-Hydroxywarfarin |

| 4'-Hydroxywarfarin |

| S-mephenytoin |

The metabolic conversion of (R)-warfarin to this compound is a key transformation mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. ontosight.ai Research has identified that the 8-hydroxylation of (R)-warfarin is not governed by a single enzyme but rather by a dual-pathway mechanism involving distinct CYP isoforms with different binding affinities.

The second enzymatic pathway, characterized by a lower affinity for (R)-warfarin, is catalyzed by CYP1A2 . nih.govnih.govsci-hub.se While CYP1A2 also contributes to the formation of 6-hydroxywarfarin, it is a recognized contributor to the 8-hydroxylation of (R)-warfarin. researchgate.netnih.govsci-hub.se Other CYP enzymes, such as CYP1A1 and CYP2C8, are also involved in the broader metabolism of (R)-warfarin but are primarily associated with the formation of other hydroxylated metabolites, not this compound. researchgate.netsci-hub.se

The metabolism of (R)-warfarin is therefore a complex process where CYP2C19 and CYP1A2 are the principal catalysts for the formation of the this compound metabolite. nih.govsci-hub.se

Induction and Inhibition Studies of (R)-8-Hydroxylation

The enzymatic pathways leading to this compound are subject to modulation by various chemical compounds, which can either induce or inhibit the activity of the responsible enzymes, primarily CYP2C19 and CYP1A2. Understanding these interactions is crucial for characterizing the metabolic profile of (R)-warfarin.

Detailed Research Findings

Inhibition studies have been instrumental in dissecting the specific contributions of CYP2C19 and CYP1A2 to (R)-8-hydroxylation. By using selective inhibitors, researchers can isolate the activity of each enzyme.

Fluconazole (B54011) has been identified as a potent inhibitor of the high-affinity pathway for (R)-8-hydroxylation. nih.gov It demonstrates significant inhibition of the CYP2C19-mediated formation of this compound, with a low inhibitory constant (Ki). nih.govresearchgate.net In contrast, fluconazole is a very weak inhibitor of CYP1A2, making it a useful tool to study CYP2C19-specific metabolism. researchgate.net

Tranylcypromine , a known inhibitor of CYP2C19 (S-mephenytoin hydroxylase), also effectively inhibits the formation of this compound. nih.gov Studies have shown nearly identical inhibitory constants for its effect on both (S)-mephenytoin hydroxylation and this compound formation, reinforcing the role of CYP2C19 in this metabolic step. nih.gov

Reciprocal competitive inhibition has been observed between (R)-warfarin and the classic CYP2C19 substrate, (S)-mephenytoin . (S)-mephenytoin competitively inhibits the formation of this compound, and conversely, (R)-warfarin competitively inhibits the formation of 4'-hydroxy-(S)-mephenytoin. nih.gov This provides strong evidence that both compounds compete for the same active site on the CYP2C19 enzyme. nih.gov

To study the high-affinity CYP2C19 pathway in isolation, experiments often utilize furafylline , a potent and selective inhibitor of CYP1A2. nih.govnih.gov By pretreating human liver microsomes with furafylline, the low-affinity contribution of CYP1A2 to (R)-8-hydroxylation is eliminated. nih.gov

The following tables summarize the findings from key inhibition studies, detailing the inhibitors, the enzymes they target, and their measured inhibitory constants (Ki).

Table 1: Inhibitors of this compound Formation via CYP2C19

| Inhibitor | Target Enzyme | Substrate Used in Study | Ki Value (µM) | Reference |

|---|---|---|---|---|

| Fluconazole | CYP2C19 | (R)-Warfarin | 2 | nih.gov |

| Tranylcypromine | CYP2C19 | (R)-Warfarin | 8.8 ± 2.5 | nih.gov |

| (S)-Mephenytoin | CYP2C19 | (R)-Warfarin | 58 - 62 | nih.gov |

Table 2: Cross-Inhibition Data Demonstrating Shared CYP2C19 Pathway

| Inhibitor | Substrate | Measured Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| (R)-Warfarin | (S)-Mephenytoin | Ki | 280 - 360 | nih.gov |

| (S)-Mephenytoin | (R)-Warfarin | Ki | 58 - 62 | nih.gov |

Phase Ii Metabolic Transformations of R 8 Hydroxywarfarin

Glucuronidation Pathways of (R)-8-Hydroxywarfarin

Glucuronidation, the covalent addition of a glucuronic acid moiety, is a critical step in the detoxification and elimination of warfarin (B611796) metabolites. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Several UGT isoforms, both hepatic and extrahepatic, have been identified to be involved in the glucuronidation of 8-hydroxywarfarin (B562547). nih.govmcw.edu The conjugation is dependent on prior oxidation, as warfarin itself is not a substrate for glucuronidation. mcw.edu In humans, 8-hydroxywarfarin glucuronide (8-O-GLUC) has been identified as a minor metabolite in urine samples following warfarin administration. researchgate.net

Research utilizing human liver microsomes (HLMs) and recombinant human UGTs has successfully identified and characterized the specific enzymes responsible for conjugating the major hydroxylated metabolites of warfarin. nih.gov Among the isoforms tested, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have demonstrated significant activity towards 8-hydroxywarfarin. nih.govresearchgate.net In contrast, UGT1A4, UGT1A6, UGT1A7, and UGT2B7 showed no catalytic activity with any of the hydroxywarfarin substrates. nih.gov

UGT1A1, a key hepatic enzyme, is involved in the glucuronidation of several warfarin metabolites. Studies have shown that UGT1A1 metabolizes not only 8-hydroxywarfarin but also 6- and 7-hydroxywarfarin (B562546). nih.gov Its role is considered important, though not exclusive, in the hepatic glucuronidation of major warfarin metabolites. nih.govwsu.eduresearchgate.net Data from human liver microsomes support the significant contribution of UGT1A1 to the metabolism of racemic 6- and 7-hydroxywarfarin and their individual enantiomers. nih.govwsu.eduresearchgate.net

UGT1A8 is an extrahepatic UGT isoform that displays activity towards 8-hydroxywarfarin. nih.govmcw.edu Unlike the more broadly acting UGT1A10, UGT1A8 exhibits greater substrate specificity, metabolizing only 7- and 8-hydroxywarfarin. nih.govresearchgate.net Research focusing on enantioselectivity has indicated that UGT1A8 selectively recognizes the S-8-hydroxywarfarin enantiomer, with no observed activity towards the R-8-hydroxywarfarin enantiomer. researchgate.net The expression of UGT1A8 in the human intestine, in conjunction with the local activity of CYP2C19 which produces 8-hydroxywarfarin, suggests a concerted role in the first-pass metabolism and detoxification of (R)-warfarin.

Within the liver, UGT1A9 is a principal enzyme in the metabolism of 8-hydroxywarfarin. tandfonline.com Research has shown that among the hepatic UGTs tested, UGT1A9 exclusively metabolizes 8-hydroxywarfarin. nih.govmcw.eduresearchgate.net Further studies using inhibitor phenotyping in pooled human liver microsomes confirmed that UGT1A9 was responsible for almost all of the generation of R/S-8-hydroxywarfarin glucuronide. tandfonline.com Notably, UGT1A9 metabolizes 8-hydroxywarfarin with the highest efficiency when measured by its intrinsic clearance (Vmax/Km). Some studies have suggested that UGT1A9 selectively recognizes the S-8-hydroxywarfarin metabolite. researchgate.net

UGT1A10 is a major extrahepatic isoform, predominantly expressed in the intestine, that demonstrates significant glucuronidation activity towards several hydroxywarfarins. nih.govnih.govmaayanlab.cloud It glucuronidates 4’-, 6-, 7-, and 8-hydroxywarfarin at relatively high metabolic rates. nih.govmcw.edu The broad substrate specificity of UGT1A10 is partly attributed to an active site-binding motif, specifically F⁹⁰-M⁹¹-V⁹²-F⁹³. researchgate.net Interestingly, site-directed mutagenesis studies revealed that while the F90 residue is critical for the glucuronidation of 6- and 7-hydroxywarfarin, it is not essential for the conjugation of 8-hydroxywarfarin. nih.govnih.gov This suggests a different binding mechanism for 8-hydroxywarfarin within the UGT1A10 active site. nih.govnih.gov The co-localization of UGT1A10 and CYP2C19 in the intestine may represent an important extrahepatic pathway for the first-pass metabolism of (R)-warfarin. researchgate.net

Kinetic analyses have been crucial in quantifying the efficiency of 8-hydroxywarfarin glucuronidation by various UGT isoforms. nih.gov Studies using human liver microsomes and recombinant UGTs have determined Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for these reactions. nih.gov The Km values for the glucuronidation of various hydroxywarfarins by HLMs, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 were found to range from 59 to 480 μM, with Vmax values ranging from 0.03 to 0.78 μmol/min/mg protein. nih.gov

Significant findings include the demonstration that the separated R- and S-enantiomers of hydroxywarfarins exhibit markedly different glucuronidation kinetics and can act as mutual inhibitors. nih.govwsu.eduresearchgate.net Among the enzymes studied, hepatic UGT1A9 has been shown to metabolize 8-hydroxywarfarin with the highest efficiency.

Mutagenesis studies on the extrahepatic UGT1A10 have provided further kinetic insights. nih.govnih.gov While the F90A mutant retained activity towards 8-hydroxywarfarin, the F93A and V92A mutants exhibited 3-fold and 10-fold increases in Vmax, respectively, with minimal changes in Km, highlighting the role of these residues in catalytic turnover. nih.govnih.gov

The table below summarizes the kinetic parameters for the glucuronidation of racemic 8-hydroxywarfarin by different human UGT isoforms.

| Enzyme | Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |

| UGT1A1 | 200 ± 40 | 0.29 ± 0.03 | 1.5 |

| UGT1A8 | 130 ± 30 | 0.16 ± 0.01 | 1.2 |

| UGT1A9 | 59 ± 9 | 0.78 ± 0.04 | 13.2 |

| UGT1A10 | 120 ± 20 | 0.28 ± 0.02 | 2.3 |

| Data sourced from a study by Zielinska et al. (2008), which characterized the glucuronidation of monohydroxylated warfarin metabolites by human liver microsomes and recombinant UGTs. nih.gov |

Kinetic Studies of this compound Glucuronidation

Determination of K_m and V_max Values

Other Potential Conjugation Pathways (e.g., Sulfation)

While glucuronidation is a major Phase II pathway for many warfarin metabolites, sulfation has also been identified as a potential conjugation route. Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs).

Analytical Methodologies for Research and Characterization of R 8 Hydroxywarfarin

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methodologies for (R)-8-hydroxywarfarin, enabling its separation from other warfarin (B611796) metabolites. High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the most prevalent and powerful techniques used in this field. ontosight.ainih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of warfarin and its metabolites. ontosight.ai It utilizes a stationary phase, such as a C18 or a specialized diphenyl column, and a mobile phase to separate compounds based on their chemical properties. nih.govsrce.hr UV detection is often employed for the quantification of warfarin and its hydroxylated metabolites. researchgate.net

Distinguishing between the (R) and (S) enantiomers of 8-hydroxywarfarin (B562547) is critical due to their potentially different metabolic fates and biological activities. This is achieved using chiral HPLC columns. These columns contain a chiral stationary phase, such as α1-acid glycoprotein (B1211001) (AGP) or cellulose-based phases like ChiralPak, which interacts differently with each enantiomer, leading to their separation. nih.govresearchgate.net

Research has demonstrated the successful chiral separation of warfarin enantiomers and their hydroxylated metabolites. nih.govaustinpublishinggroup.com For instance, one method reported the elution of R-warfarin at 4.44 minutes and S-warfarin at 4.80 minutes using a chiral HPLC column. nih.gov While specific elution times for this compound can vary depending on the exact method, the principle of differential interaction with the chiral stationary phase remains the same. nih.govtandfonline.com However, it has been noted that minimal HPLC separation of the hydroxylated benzopyran metabolites of R-warfarin can lead to their co-elution. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous identification and quantification of warfarin and its metabolites, including this compound. nih.govnih.gov This technique is particularly valuable for analyzing complex biological matrices like plasma. nih.govaustinpublishinggroup.com

The process involves separating the compounds using HPLC, followed by ionization and analysis in the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for precise identification. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions. nih.gov

For high-resolution mass analysis, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is utilized. tandfonline.com Q-TOF instruments provide highly accurate mass measurements, which aids in the confident identification of metabolites. nih.gov A stereospecific two-dimensional liquid chromatography (2D-LC) method coupled with Q-TOF has been developed for the simultaneous identification and quantification of hydroxylated warfarin metabolites. tandfonline.comresearchgate.net This advanced technique allows for the separation of metabolites in the first dimension (achiral) followed by chiral separation in the second dimension. tandfonline.com

Table 1: Dynamic Range of Detection for Enantiomerically Resolved Warfarin Metabolites using 2D-LC/Q-TOF tandfonline.com

| Compound | Dynamic Range (ng/mL) |

| Enantiomerically resolved 4'- and 10-hydroxywarfarin (B562548) | 1 - 1000 |

| Enantiomerically resolved 6- and 7-hydroxywarfarin (B562546) | 2.5 - 1000 |

| Enantiomerically resolved 8-hydroxywarfarin | 5 - 2500 |

This table is interactive. Click on the headers to sort the data.

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific quantification method used in tandem mass spectrometry. nih.gov In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte. ijpsr.com This targeted approach significantly reduces background noise and improves the accuracy of quantification, even at very low concentrations. sigmaaldrich.com

LC-MS/MS methods operating in MRM mode have been developed for the simultaneous quantification of warfarin enantiomers and their hydroxylated metabolites in plasma. nih.govmdpi.com These methods can achieve low limits of detection, making them suitable for pharmacokinetic studies. nih.gov For example, a method was developed with a lower limit of quantification (LLOQ) of 1.0 ng/mL for 7- and 10(R)-OH-warfarin enantiomers in rat plasma. nih.gov

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Sample Preparation Methodologies for Biological Matrices in Research

Before analysis by HPLC or LC-MS/MS, this compound and other metabolites must be extracted from the biological matrix, such as plasma or urine. researchgate.nettandfonline.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). austinpublishinggroup.comnih.gov

Protein Precipitation: This simple and rapid method involves adding an organic solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins. austinpublishinggroup.comijpsr.com The supernatant, containing the analytes of interest, is then collected for analysis. This technique has shown good recovery of warfarin and its metabolites. nih.gov

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net This method is effective for separating analytes from interfering substances in the matrix.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, often in a cartridge format, to retain the analytes of interest while the rest of the sample matrix is washed away. The analytes are then eluted with a suitable solvent. nih.gov C18-based SPE cartridges are commonly used for the enrichment of warfarin and its metabolites from biological samples. nih.govresearchgate.net

The choice of sample preparation method depends on the specific requirements of the analytical method and the nature of the biological matrix. austinpublishinggroup.com

Spectroscopic Analysis for Structural Elucidation (e.g., Mass Spectrometry)

Spectroscopic techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC), are indispensable for the structural elucidation and quantification of this compound. ontosight.ai These methods offer high sensitivity and specificity, which are crucial for distinguishing between various warfarin metabolites that often coexist in biological matrices. sigmaaldrich.comnih.govsigmaaldrich.com

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a cornerstone in the analysis of warfarin and its hydroxylated metabolites. ontosight.aiaustinpublishinggroup.com For the analysis of this compound, mass spectrometric detection is often performed in the negative ion mode using an electrospray ionization (ESI) source. nih.gov This approach allows for the sensitive detection of the deprotonated molecule [M-H]⁻ and its subsequent fragments.

A significant analytical challenge arises from the fact that several hydroxylated metabolites of warfarin, including 6-hydroxywarfarin (B562544), 7-hydroxywarfarin, and 8-hydroxywarfarin, are isobaric, meaning they have the same molecular weight. tandfonline.com Consequently, they cannot be differentiated by mass spectrometry alone. tandfonline.com Their MS/MS fragmentation patterns are also very similar, which necessitates robust chromatographic separation prior to mass analysis. tandfonline.com The use of chiral chromatography columns is essential to separate the (R) and (S) enantiomers of both warfarin and its metabolites. nih.govaustinpublishinggroup.com

In tandem mass spectrometry (MS/MS) experiments, the precursor ion for 8-hydroxywarfarin (with a molecular weight of 324.3 g/mol ) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. researchgate.netnih.gov The fragmentation of 6-, 7-, and 8-hydroxywarfarin under negative ionization yields common product ions at m/z 266 and m/z 177. researchgate.net These ions correspond to specific cleavages within the coumarin (B35378) structure. researchgate.net The ion at m/z 177 represents a hydroxycoumarin fragment, while the ion at m/z 266 is proposed to be a benzylhydroxycoumarin radical ion. researchgate.net

Further metabolic processes, such as glucuronidation, can be monitored using LC-MS/MS. The 8-hydroxywarfarin glucuronide conjugate has been identified with a distinct base peak at m/z 321 in the mass spectrum, which differs from the base peaks observed for 6- and 7-hydroxywarfarin glucuronides (m/z 355). nih.gov This distinction aids in confirming the identity of the specific metabolite conjugate. nih.govnih.gov

The research findings on the mass spectrometric analysis of 8-hydroxywarfarin are summarized in the table below.

Table 1: Mass Spectrometry Data for 8-Hydroxywarfarin and its Glucuronide

This interactive table provides key mass spectrometry data for the identification of 8-hydroxywarfarin and its major conjugate.

| Analyte | Precursor Ion (m/z) | Major Product Ions (m/z) | Ionization Mode | Notes |

| 8-Hydroxywarfarin | 324 | 266, 177 | Negative ESI | Isobaric with 6- and 7-hydroxywarfarin, sharing similar fragmentation patterns. tandfonline.comresearchgate.net |

| 8-Hydroxywarfarin Glucuronide | 500 ([M-H]⁻) | 321 (Base Peak) | Negative ESI | The base peak distinguishes it from 6- and 7-hydroxywarfarin glucuronides. nih.gov |

Biochemical and Molecular Interactions of R 8 Hydroxywarfarin

Impact of Hydroxylation on Molecular Interactions

The introduction of a hydroxyl group at the 8-position of the (R)-warfarin coumarin (B35378) ring structurally alters the molecule, which in turn influences its interactions with enzymes. This hydroxylation is a key step in the metabolic inactivation of warfarin's anticoagulant activity. nih.gov The addition of the polar hydroxyl group can affect the molecule's binding affinity and orientation within the active sites of various enzymes. For instance, while (R)-warfarin itself is a substrate for enzymes like CYP2C19, the resulting metabolite, (R)-8-hydroxywarfarin, can act as an inhibitor of other enzymes, such as CYP2C9. nih.govnih.gov This demonstrates that hydroxylation can switch the role of the molecule from a substrate to an inhibitor in the complex network of drug metabolism.

Furthermore, the position of the hydroxyl group is crucial. Studies on the glucuronidation of hydroxywarfarins by the enzyme UGT1A10 show that 8-hydroxywarfarin (B562547) interacts differently with the enzyme's active site compared to 6- and 7-hydroxywarfarin (B562546). nih.govresearchgate.net This highlights how the specific location of hydroxylation dictates the molecular interactions and subsequent metabolic fate of the compound.

Role of Hydroxywarfarins as Enzyme Inhibitors (e.g., CYP2C9)

Hydroxywarfarin metabolites, including this compound, have been identified as inhibitors of cytochrome P450 enzymes, particularly CYP2C9. nih.govacs.org CYP2C9 is the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin (B611796). nih.gov The inhibition of CYP2C9 by hydroxywarfarin metabolites represents a form of product feedback inhibition, where the products of warfarin metabolism can slow down the clearance of the active drug. acs.org

This compound is considered an intermediate affinity inhibitor of CYP2C9. nih.gov In studies using recombinant CYP2C9, racemic 8-hydroxywarfarin demonstrated notable inhibition. nih.gov Although it is typically a minor plasma metabolite, in some individuals, its concentration can be significant, suggesting it could contribute to the inhibition of S-warfarin metabolism by CYP2C9 in a clinical context. nih.gov

Kinetic studies have been conducted to characterize the inhibitory effects of hydroxywarfarins on CYP2C9. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the inhibitor's potency.

For racemic 8-hydroxywarfarin, the mechanism of inhibition towards CYP2C9 has been described as mixed inhibition in studies with recombinant enzyme. nih.gov However, in experiments using human liver microsomes, the inhibition mechanism for all tested hydroxywarfarins, including 8-hydroxywarfarin, was found to be competitive. nih.gov Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, directly competing with it. nih.gov

The following tables summarize the kinetic data for the inhibition of CYP2C9 by various warfarin metabolites.

IC50 Values for Racemic Hydroxywarfarins toward Recombinant CYP2C9 Activity

| CYP2C9 Inhibitor | IC50 (μM) |

|---|---|

| Warfarin | 4.5 |

| 4'-Hydroxywarfarin | 5.4 |

| 10-Hydroxywarfarin (B562548) | 1.6 |

| 6-Hydroxywarfarin (B562544) | 44.1 |

| 7-Hydroxywarfarin | 34.4 |

| 8-Hydroxywarfarin | 12.7 |

Data sourced from a study on the inhibition of CYP2C9 by hydroxywarfarin metabolites. nih.gov

Inhibition of S-Warfarin 7-Hydroxylation in Human Liver Microsomes

| Inhibitor | Ki (μM) | Mechanism of Inhibition |

|---|---|---|

| 10-Hydroxywarfarin | 2.2 | Competitive |

| 4'-Hydroxywarfarin | 14.8 | Competitive |

| 8-Hydroxywarfarin | 16.5 | Competitive |

| 7-Hydroxywarfarin | 44.0 | Competitive |

| 6-Hydroxywarfarin | 168 | Competitive |

Kinetic parameters for the competitive inhibition of CYP2C9 in human liver microsomes. The Km for S-warfarin 7-hydroxylation was 5.2 μM. nih.gov

Fundamental Insights into Enzyme-Substrate Binding for Hydroxywarfarins

Studies into how hydroxywarfarins bind to enzymes provide fundamental insights into enzyme-substrate and enzyme-inhibitor interactions. Research on the UDP-glucuronosyltransferase enzyme UGT1A10 has been particularly revealing. nih.govresearchgate.net This enzyme is involved in the Phase II metabolism of hydroxywarfarins. nih.gov

Site-directed mutagenesis studies on UGT1A10 identified an amino acid motif, F⁹⁰-M⁹¹-V⁹²-F⁹³, as being important for binding hydroxywarfarin substrates. nih.gov Interestingly, the phenylalanine at position 90 (F90) was found to be critical for the glucuronidation of 6- and 7-hydroxywarfarin, as its mutation to alanine (B10760859) resulted in a complete loss of enzymatic activity towards these substrates. nih.govresearchgate.net

In stark contrast, the F90A mutation had no effect on the activity or affinity of UGT1A10 for 8-hydroxywarfarin. nih.govresearchgate.net This suggests that 8-hydroxywarfarin binds to the enzyme in a different manner or potentially at a different site than the 6- and 7-hydroxylated forms. researchgate.net This finding implies that even within the same enzyme, different metabolites of the same parent drug can have distinct binding modes, a crucial insight for understanding the molecular basis of drug metabolism and for the design of new therapeutic agents. nih.govresearchgate.net

Stereochemical Research Aspects of R 8 Hydroxywarfarin

Importance of Chirality in Warfarin (B611796) Metabolism and Metabolite Disposition

Chirality, or the "handedness" of a molecule, plays a pivotal role in the metabolism and disposition of warfarin. nih.gov The two enantiomers of warfarin, despite being mirror images, are processed differently in the body, leading to distinct metabolic fates and potencies. sigmaaldrich.comresearchgate.net The (S)-enantiomer is known to be three to five times more potent as an anticoagulant than the (R)-enantiomer. nih.govmdpi.com This difference in potency is primarily linked to how each enantiomer is metabolized. who.int

The metabolic pathways for (R)- and (S)-warfarin are distinct, involving different cytochrome P450 (CYP) enzymes. sigmaaldrich.comnih.gov (S)-warfarin is primarily metabolized by the enzyme CYP2C9, while (R)-warfarin is metabolized by a broader range of enzymes, including CYP1A2, CYP3A4, and CYP2C19. nih.govpharmacytimes.comresearchgate.net This stereoselective metabolism means that the rate of clearance and the types of metabolites produced differ significantly between the two enantiomers. nih.govresearchgate.net

The disposition and metabolism of warfarin are largely dictated by its side-chain, which contains the chiral center, whereas the 4-hydroxycoumarin (B602359) ring is primarily responsible for its pharmacodynamic action. nih.gov The significant stereoselective control exerted by cytochrome P-450 enzymes underscores the importance of studying each enantiomer and its specific metabolites, such as (R)-8-Hydroxywarfarin, to fully comprehend the drug's behavior. nih.gov The enantiomeric separation and quantification of warfarin and its hydroxylated metabolites are therefore essential for detailed pharmacokinetic studies. ku.edu

Enantiospecificity of Enzymes in this compound Formation and Further Metabolism

The formation of this compound is a direct result of the enantiospecific action of certain metabolic enzymes on the (R)-warfarin enantiomer. Research has identified specific cytochrome P450 isoforms that catalyze this hydroxylation reaction.

Human CYP1A2 and CYP2C19 are the principal enzymes responsible for the formation of this compound from (R)-warfarin. nih.govsci-hub.senih.gov While both enzymes can also produce (R)-6-hydroxywarfarin, they exhibit differing regioselectivity. nih.gov Specifically, the formation of this compound has been proposed as a metabolic marker for the activity of the CYP2C19 enzyme. pharmgkb.orgresearchgate.net The planar structure of (R)-warfarin facilitates π-π stacking interactions within the enzyme's active site, influencing its metabolism. scbt.com

In addition to hydroxylation, warfarin and its metabolites can undergo further metabolism. For instance, the carbonyl group at position 11 of the warfarin structure can be reduced to form warfarin alcohols, a reaction that introduces a second chiral center and results in diastereomeric alcohol metabolites. nih.gov While this reductive pathway is considered minor for the parent drug, hydroxywarfarin metabolites can also be further reduced to form hydroxywarfarin alcohols. frontiersin.orgnih.gov Studies on 7-hydroxywarfarin (B562546) suggest that these reductive reactions are also enantioselective, showing a preference for R-substrates and enantiospecific for producing S-alcohols. nih.gov

The table below summarizes the primary enzymes involved in the metabolism of warfarin enantiomers.

| Enantiomer | Primary Metabolizing Enzymes | Major Metabolites |

|---|---|---|

| (S)-Warfarin | CYP2C9 mdpi.comnih.gov | (S)-7-Hydroxywarfarin, (S)-6-Hydroxywarfarin nih.gov |

| (R)-Warfarin | CYP1A2, CYP3A4, CYP2C19 nih.govresearchgate.net | (R)-6-Hydroxywarfarin, this compound, (R)-10-Hydroxywarfarin nih.govsci-hub.senih.gov |

Development of Chiral Separation Techniques for Research Applications

The distinct metabolic pathways of warfarin enantiomers necessitate the use of sophisticated analytical methods capable of separating and quantifying these chiral compounds and their metabolites. ku.edu The development of such techniques has been crucial for advancing research into the stereochemical aspects of warfarin metabolism.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and highly sensitive method for the simultaneous quantification of warfarin enantiomers and their hydroxylated metabolites in biological samples like human plasma. nih.govnih.gov This technique often employs specialized chiral stationary phases (CSPs) to achieve separation. sigmaaldrich.com One such example is the Astec® CHIROBIOTIC® V column, a macrocyclic glycopeptide-based CSP that provides effective chiral selectivity. sigmaaldrich.comnih.govsigmaaldrich.com These methods allow for the resolution of enantiomers such as (R)- and (S)-warfarin, as well as their various hydroxylated metabolites, including the 6-, 7-, and 8-hydroxy forms. waters.com

Besides HPLC, other techniques have been developed and optimized for these applications.

Capillary Zone Electrophoresis (CZE): This method uses a chiral selector, such as highly sulfated beta-cyclodextrin, to achieve the enantiomeric separation of warfarin and its main metabolites, including warfarin alcohols and various hydroxywarfarins. nih.gov

UltraPerformance Convergence Chromatography (UPC²): This technique, a form of supercritical fluid chromatography (SFC), is highly effective for separating structurally similar compounds like enantiomers and can resolve the enantiomers of warfarin and its hydroxy metabolites in a short analysis time. waters.com

The table below provides an overview of some key chiral separation techniques used in warfarin research.

| Technique | Key Features | Typical Analytes |

|---|---|---|

| Chiral HPLC-MS/MS | High sensitivity and specificity; uses chiral stationary phases (e.g., Astec CHIROBIOTIC V). sigmaaldrich.comnih.govsigmaaldrich.com | (R)-Warfarin, (S)-Warfarin, (S)-7-OH-warfarin, 10-OH-warfarin. nih.govnih.gov |

| Capillary Zone Electrophoresis (CZE) | Uses chiral selectors (e.g., sulfated beta-cyclodextrin) in the background electrolyte. nih.gov | Warfarin enantiomers, warfarin alcohols, 4'-, 6-, and 7-hydroxywarfarin. nih.gov |

| UltraPerformance Convergence Chromatography (UPC²) | High efficiency, fast separations, uses MS-compatible solvents. waters.com | Warfarin enantiomers, 6-, 7-, and 8-hydroxywarfarin (B562547) enantiomers. waters.com |

Advanced Research Perspectives and Unexplored Areas

Comprehensive Metabolic Profiling and Flux Analysis of (R)-8-Hydroxywarfarin Pathways

Metabolomics, the quantitative analysis of all metabolites in a biological system, offers a powerful lens to view the complete picture of drug metabolism, reflecting the true phenotype of an individual. nih.gov Applying these techniques to (R)-warfarin metabolism allows for a comprehensive profiling of all resulting products, including this compound.

Studies utilizing gas chromatography-mass spectrometry (GC-MS) on HepG2 cells incubated with warfarin (B611796) enantiomers have identified numerous metabolites, providing a broad overview of cellular interactions. nih.gov More targeted approaches using liquid chromatography–tandem mass spectrometry (LC-MS/MS) have enabled the quantification of 24 distinct warfarin metabolites, including this compound and its glucuronide conjugate, in human urine. nih.gov Such detailed profiling reveals significant inter-patient variability in metabolic pathways. researchgate.net For instance, while (R)-7-hydroxywarfarin is often a major metabolite, the production of this compound can be significant in certain individuals, highlighting the importance of CYP2C19 in its formation. nih.gov

A recent study integrating clinical observations with ¹H-NMR metabolomics to investigate a warfarin-mango interaction showcased the potential of these techniques. iapchem.org This approach identified four significantly disrupted metabolic pathways, demonstrating how metabolomics can elucidate the mechanisms behind drug-food interactions and improve patient safety. iapchem.orgnih.gov

Interplay Between Phase I (CYP) and Phase II (UGT) Metabolism of this compound in Complex Systems

The biotransformation of (R)-warfarin is a two-phase process. Phase I, primarily oxidation, is mediated by CYP enzymes to produce hydroxywarfarins, including this compound. frontiersin.orgresearchgate.net Phase II involves the conjugation of these metabolites, often with glucuronic acid by UDP-glucuronosyltransferases (UGTs), to facilitate their excretion. nih.gov

The formation of this compound is catalyzed by both CYP1A2 and CYP2C19. nih.govdrugbank.comnih.gov However, studies suggest that this compound may be a unique biomarker for CYP2C19 activity, as this enzyme shows a strong correlation with its production in human liver microsomes. ingentaconnect.comresearchgate.net

Following its formation, this compound can undergo glucuronidation. While 6- and 7-hydroxywarfarin (B562546) are predominantly excreted as glucuronides, 8-hydroxywarfarin (B562547) and its glucuronide are typically considered minor metabolites in urine. nih.gov However, significant inter-patient variability exists, with glucuronides accounting for 14-59% of total metabolites in some individuals. researchgate.net Studies with recombinant UGTs have begun to identify the specific enzymes responsible for conjugating hydroxywarfarins, revealing that several UGT1A enzymes are involved. nih.govresearchgate.net For example, while UGT1A1 and UGT1A10 are involved in the glucuronidation of 6-hydroxywarfarin (B562544), the specific UGTs for 8-hydroxywarfarin are less defined but are part of this complex metabolic network. nih.govresearchgate.net

Development of Novel Experimental Models for Studying this compound Biotransformation

Traditional 2D cell cultures and animal models often fail to accurately predict human drug metabolism and toxicity. frontiersin.org This has spurred the development of advanced in vitro models that better recapitulate the physiology of the human liver.

Three-dimensional (3D) liver models , such as spheroids and organoids, have shown significant promise. frontiersin.orgfrontiersin.org These models exhibit improved cell-to-cell interactions, differentiated phenotypes, and longer-term functionality compared to 2D cultures. frontiersin.orgresearchgate.net Human liver spheroids have been successfully used to study the metabolism of low-clearance drugs like warfarin and have demonstrated their utility in predicting drug-induced liver injury and changes in drug metabolism under inflammatory conditions. researchgate.net These systems allow for the investigation of complex interactions, such as the influence of non-parenchymal cells (e.g., Kupffer cells, stellate cells) on drug metabolism. frontiersin.org

Liver-on-a-chip or microphysiological systems represent another leap forward. These microfluidic devices allow for the co-culture of different liver cell types under continuous perfusion, mimicking the liver microenvironment more closely. frontiersin.orgnih.gov A 3D histotypical microfluidic human liver model has been used to demonstrate interactions between warfarin and other drugs, showing its potential for preclinical studies of drug biotransformation. nih.gov Combining intestinal and liver models on a single platform creates a unique "first-pass metabolism" model, enabling researchers to quantify the metabolism that occurs as a drug passes from the gut to the liver. visikol.com

Microbial models , such as the fungus Aspergillus niger, have also been explored as models of mammalian metabolism. These systems can produce novel metabolites, such as α-diketones from warfarin, demonstrating pathways that might be less prominent but still relevant in mammals. tandfonline.com

| Model Type | Description | Application to this compound Research | Reference |

|---|---|---|---|

| 3D Liver Spheroids/Organoids | Self-assembled aggregates of primary hepatocytes or liver cell lines that mimic liver tissue architecture and function. | Long-term studies of metabolism, enzyme induction/inhibition, and interplay between different liver cell types in this compound formation and subsequent conjugation. | frontiersin.orgresearchgate.net |

| Liver-on-a-Chip | Microfluidic devices with cultured liver cells under perfusion, simulating the liver microenvironment. | Studying dynamic biotransformation, drug-drug interactions, and systemic effects involving this compound. | nih.gov |

| Coupled Organ Models | In vitro systems combining different organ models, such as intestine and liver, to study sequential metabolism (e.g., first-pass effect). | Quantifying the contribution of intestinal versus hepatic metabolism to the overall (R)-warfarin metabolite profile. | visikol.com |

| Microbial Models | Using microorganisms (e.g., fungi, bacteria) that express drug-metabolizing enzymes to mimic mammalian metabolism. | Identifying novel or less common metabolites of (R)-warfarin that may be produced through alternative oxidative pathways. | tandfonline.com |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Metabolite Interactions

Computational approaches are invaluable for understanding the molecular basis of enzyme function and drug metabolism. nih.gov Molecular dynamics (MD) simulations, in particular, provide insights into the dynamic interactions between a substrate like (R)-warfarin and the active site of a metabolizing enzyme.

MD simulations of CYP2C9 with warfarin have revealed how the protein's flexibility allows the substrate to move into different positions relative to the catalytic heme group, explaining the enzyme's regioselectivity for producing 7- and 6-hydroxywarfarin. nih.govresearchgate.net Similar simulations for CYP3A4 with (R)-warfarin have been used to study its hydroxylation at the C10 position, highlighting the role of specific amino acid residues like Arginine-212 in substrate specificity. plos.org

These computational studies can be extended to model the interaction of (R)-warfarin with CYP2C19 to elucidate the precise structural determinants that favor the formation of this compound. By simulating the binding and orientation of (R)-warfarin within the CYP2C19 active site, researchers can predict which carbon atoms are most susceptible to oxidation.

Furthermore, computational docking and MD simulations can investigate the binding of this compound itself to various CYP and UGT enzymes. This can help explain the observed mixed inhibition of CYP2C9 by 8-hydroxywarfarin and predict potential interactions with other enzymes in the metabolic network. nih.gov The development of more accurate force fields and the inclusion of complex membrane environments in these simulations will continue to improve their predictive power. mdpi.com

Investigation of Less Explored Metabolic Pathways for this compound

While hydroxylation is the major Phase I metabolic pathway for warfarin, other, less explored routes exist and may be clinically relevant. frontiersin.orgnih.gov

One such pathway is the reduction of the ketone group on the warfarin side chain to form warfarin alcohols. frontiersin.orgdrugbank.com This reaction is typically considered a minor pathway for the parent drug. frontiersin.org However, recent research has hypothesized that the primary hydroxywarfarin metabolites, including this compound, could themselves be substrates for these reductive enzymes (e.g., carbonyl reductases like CBR1 and aldo-keto reductases like AKR1C3). frontiersin.orgnih.gov

A study investigating the reduction of various hydroxywarfarins found that the position of the hydroxyl group significantly affects the efficiency and selectivity of the reduction. frontiersin.org While the study focused on the potential for 10-hydroxywarfarin (B562548) reduction to be a significant clearance pathway, it opens the door for investigating the reduction of this compound to a novel dihydroxy-alcohol metabolite. frontiersin.orgnih.gov Identifying and quantifying such a metabolite would add another layer to the complex metabolic map of (R)-warfarin.

Q & A

Q. What enzymes are primarily responsible for the formation of (R)-8-Hydroxywarfarin in humans?

this compound is primarily formed via CYP2C19-mediated metabolism of R-warfarin, as demonstrated by recombinant enzyme assays and correlation studies with CYP2C19 activity markers like S-mephenytoin hydroxylation . While earlier studies suggested CYP1A2 involvement , recent evidence highlights CYP2C19 as the dominant enzyme, particularly under conditions where CYP2C19 activity is pharmacogenetically variable or drug-induced .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated LC-MS/MS method resolves 6-, 7-, 8-, and 10-hydroxywarfarin within 10 minutes using gradient elution and multiple reaction monitoring (MRM), with sensitivity ranging from 2 nM to 5 μM . Chiral separation techniques are critical for distinguishing enantiomers, as demonstrated in human liver microsomal studies .

Q. What is the significance of this compound as a metabolic biomarker?

this compound serves as a specific biomarker for CYP2C19 activity due to its unique formation kinetics and strong correlation with S-mephenytoin hydroxylase activity . This contrasts with other hydroxywarfarins (e.g., 6- and 7-hydroxywarfarin), which may involve multiple CYPs .

Q. What factors influence the binding affinity of this compound to human serum albumin?

Binding is pH-dependent, with maximal affinity at pH 9.0, and declines at extremes (pH 6.0 or 10.0) due to altered hydrophobic interactions. Hydroxylation reduces binding strength by 7- to 23-fold compared to warfarin, as shown by equilibrium dialysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways for this compound formation?

Discrepancies between CYP1A2 and CYP2C19 contributions can be resolved using:

- Recombinant enzyme assays : Compare metabolite formation rates using CYP1A2- and CYP2C19-expressing systems .

- Correlation studies : Measure this compound formation against CYP1A2 (phenacetin O-deethylation) and CYP2C19 (S-mephenytoin hydroxylation) activities in human liver microsomes .

Q. What experimental approaches elucidate the glucuronidation mechanism of this compound by UGT enzymes?

- Site-directed mutagenesis : UGT1A10 F90A mutants abolish 6-/7-hydroxywarfarin glucuronidation but retain 8-hydroxywarfarin activity, indicating distinct binding motifs .

- Kinetic profiling : Compare ratios for UGT isoforms (e.g., UGT1A9 dominates 8-hydroxywarfarin glucuronidation in liver microsomes) .

Q. How do hydroxywarfarin metabolites influence CYP2C9 activity, and what methods assess this inhibition?

this compound and other metabolites act as competitive inhibitors of CYP2C9. Assess inhibition via:

Q. How do genetic polymorphisms in CYP2C19 affect this compound levels and warfarin response?

CYP2C19 poor metabolizers (e.g., *2 or *3 alleles) show reduced this compound formation, altering R-warfarin clearance. Genotype-phenotype studies using LC-MS/MS metabolite profiling in patient plasma can quantify these effects .

Q. What role does regioselectivity play in the glucuronidation efficiency of this compound compared to other hydroxywarfarins?

UGT isoforms exhibit strong regioselectivity:

Q. How can in vitro models be optimized to study the interplay between CYP and UGT enzymes in this compound metabolism?

- Co-incubation studies : Combine human liver microsomes with CYP/UGT isoform-specific inhibitors (e.g., sulfaphenazole for CYP2C9) to dissect sequential oxidation-glucuronidation pathways .

- LC-MS/MS-based metabolic flux analysis : Track real-time metabolite formation and depletion in dual-enzyme systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.